REACTION_CXSMILES
|
Cl[C:2]1[N:7]([CH2:8][C:9]2[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=2[C:11]#[N:12])[C:6](=[O:18])[N:5]([CH3:19])[C:4](=[O:20])[CH:3]=1.Cl.Cl.[NH2:23][C@@H:24]1[CH2:29][CH2:28][CH2:27][NH:26][CH2:25]1>CC(O)C>[NH2:23][CH:24]1[CH2:29][CH2:28][CH2:27][N:26]([C:2]2[N:7]([CH2:8][C:9]3[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=3[C:11]#[N:12])[C:6](=[O:18])[N:5]([CH3:19])[C:4](=[O:20])[CH:3]=2)[CH2:25]1 |f:1.2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified water (78 mL) and potassium carbonate (2.5 kg, powder, 325 mesh)
|
Type
|
ADDITION
|
Details
|
Acetonitrile (3.6 L) was then added at 60° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to <25° C
|
Type
|
FILTRATION
|
Details
|
The resultant slurry was filtered under vacuum
|
Type
|
WASH
|
Details
|
the filter cake was washed with acetonitrile (2×3.6 L)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at 45° C. under vacuum (for >3 hours)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(CCC1)C1=CC(N(C(N1CC1=C(C#N)C=CC(=C1)F)=O)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[N:7]([CH2:8][C:9]2[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=2[C:11]#[N:12])[C:6](=[O:18])[N:5]([CH3:19])[C:4](=[O:20])[CH:3]=1.Cl.Cl.[NH2:23][C@@H:24]1[CH2:29][CH2:28][CH2:27][NH:26][CH2:25]1>CC(O)C>[NH2:23][CH:24]1[CH2:29][CH2:28][CH2:27][N:26]([C:2]2[N:7]([CH2:8][C:9]3[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=3[C:11]#[N:12])[C:6](=[O:18])[N:5]([CH3:19])[C:4](=[O:20])[CH:3]=2)[CH2:25]1 |f:1.2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified water (78 mL) and potassium carbonate (2.5 kg, powder, 325 mesh)
|
Type
|
ADDITION
|
Details
|
Acetonitrile (3.6 L) was then added at 60° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to <25° C
|
Type
|
FILTRATION
|
Details
|
The resultant slurry was filtered under vacuum
|
Type
|
WASH
|
Details
|
the filter cake was washed with acetonitrile (2×3.6 L)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at 45° C. under vacuum (for >3 hours)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(CCC1)C1=CC(N(C(N1CC1=C(C#N)C=CC(=C1)F)=O)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |